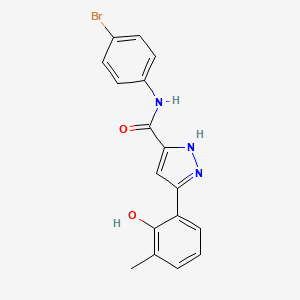![molecular formula C14H9ClI2N2O2 B14094829 4-chloro-N'-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B14094829.png)
4-chloro-N'-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzohydrazide moiety substituted with chloro, hydroxy, and diiodo groups
Méthodes De Préparation
The synthesis of 4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-hydroxy-3,5-diiodobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield the corresponding reduced hydrazides.
Substitution: The chloro, hydroxy, and diiodo groups in the compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents for these reactions include halides, amines, and other nucleophilic or electrophilic species.
Applications De Recherche Scientifique
4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research has shown that this compound may have potential as a drug candidate due to its ability to interact with specific biological targets. It is being investigated for its pharmacological properties.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide: This compound has a nitro group instead of diiodo groups, which affects its chemical reactivity and biological activity.
4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: The presence of a methoxy group instead of diiodo groups results in different chemical and biological properties.
The uniqueness of 4-chloro-N’-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C14H9ClI2N2O2 |
|---|---|
Poids moléculaire |
526.49 g/mol |
Nom IUPAC |
4-chloro-N-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9ClI2N2O2/c15-10-3-1-8(2-4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7- |
Clé InChI |
QVUYJXHQNOCBED-WSVATBPTSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)I)I)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)I)I)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094748.png)
![2-(2-Methoxyethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094755.png)
![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14094760.png)
![N,N-dimethyl-N'-(4,6,8,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-3-yl)methanimidamide](/img/structure/B14094761.png)

![1-(4-Hydroxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094784.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094791.png)
![3-(4-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094809.png)
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14094817.png)
![9-benzyl-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14094820.png)

![8-{2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094831.png)
![6-Bromo-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B14094839.png)

